

Application Notes and Protocols for 5-Aminopyrazole-4-carbonitriles as Antimicrobial Agents

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Compound of Interest

Compound Name: *5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile*

Cat. No.: B185272

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-aminopyrazole-4-carbonitrile derivatives as potential antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action and safety profiles.

Introduction

The emergence of multidrug-resistant microbial infections presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2]} Among these, 5-aminopyrazole-4-carbonitrile derivatives have emerged as a promising class of compounds with notable antimicrobial, particularly antifungal, activity.^[3] This document outlines the application of these compounds as antimicrobial agents and provides detailed protocols for their in vitro evaluation.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 5-aminopyrazole-4-carbonitrile derivatives has been primarily evaluated using the disc diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Zone of Inhibition of 5-Amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles

The following table summarizes the zone of inhibition data for a series of 5-aminopyrazole-4-carbonitrile derivatives against various bacterial and fungal strains. The data is based on the disc diffusion assay.

Compound ID	Substituent (R)	E. coli (mm)	P. vulgaris (mm)	B. subtilis (mm)	S. aureus (mm)	C. albicans (mm)	A. niger (mm)
3a	H	-	-	15.34	-	-	-
3b	4-NO ₂	-	-	-	-	6.46	7.25
3c	2-NO ₂	-	-	-	-	-	-
3d	4-Cl	-	-	-	9.87	6.96	-
3e	4-Br	-	-	-	-	-	-
3f	4-CH ₃	-	6.1	-	-	29.37	30.67
3g	4-OCH ₃	-	-	-	-	-	-
3h	4-OH	11.46	7.87	9.12	-	33.9	47.36
3i	4-OH, 3-OCH ₃	-	-	-	-	-	-
Chloramphenicol (Standard)	-	21.78	13.28	20.54	22.37	16.78	14.57

Data extracted from Koli and Gore, 2023.[3] Note: '-' indicates no significant activity observed.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives

While extensive MIC data for 5-aminopyrazole-4-carbonitriles is still emerging, the following table presents MIC values for related pyrazole derivatives to provide a comparative context for their potential potency.

Compound Class	Organism(s)	MIC Range (µg/mL)	Reference
5-Amino functionalized pyrazoles	Multidrug-resistant <i>Staphylococcus</i> sp.	32 - 64	[4]
Imidazo[1,2-b]pyrazole derivative	<i>Escherichia coli</i>	0.03	[5]
Pyrazole derivatives	<i>Escherichia coli</i> (Gram-negative)	0.25	[6]
Pyrazole derivatives	<i>Streptococcus epidermidis</i> (Gram-positive)	0.25	[6]
Pyrazole derivatives	<i>Aspergillus niger</i> (Fungus)	1	[6]

Experimental Protocols

Protocol 1: Determination of Antimicrobial Activity by Disc Diffusion Method

This protocol is adapted from the methodology described by Koli and Gore (2023).[3]

Objective: To qualitatively assess the antimicrobial activity of 5-aminopyrazole-4-carbonitrile derivatives.

Materials:

- Test compounds (5-aminopyrazole-4-carbonitrile derivatives)

- Sterile filter paper discs (6 mm diameter)
- Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans, A. niger)
- Nutrient agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
- Sterile petri dishes
- Micropipettes
- Incubator
- Laminar flow hood
- Control antibiotic/antifungal (e.g., Chloramphenicol)
- Solvent for dissolving compounds (e.g., DMSO)

Procedure:

- Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.
- Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
- Disc Preparation: Dissolve the test compounds in a suitable solvent to a known concentration. Impregnate sterile filter paper discs with a defined volume of the compound solution and allow the solvent to evaporate.
- Disc Placement: Place the impregnated discs, along with a standard antibiotic/antifungal disc and a solvent control disc, onto the surface of the inoculated agar plates.
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

- Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

- Test compounds
- Sterile 96-well microtiter plates
- Bacterial and fungal strains
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
- Sterile saline or broth for inoculum preparation
- Spectrophotometer or McFarland standards
- Multichannel micropipettes
- Incubator
- Positive control (microorganism in broth) and negative control (broth only) wells

Procedure:

- Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent.
- Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired final concentration (typically 5×10^5 CFU/mL for bacteria).

- Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds.
- Controls: Include wells with inoculum and no compound (positive control) and wells with broth only (negative control).
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compounds on mammalian cell lines.

Materials:

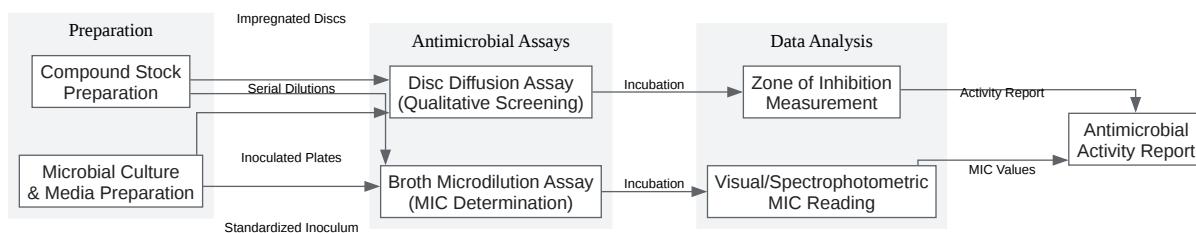
- Test compounds
- Mammalian cell line (e.g., normal human fibroblasts)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

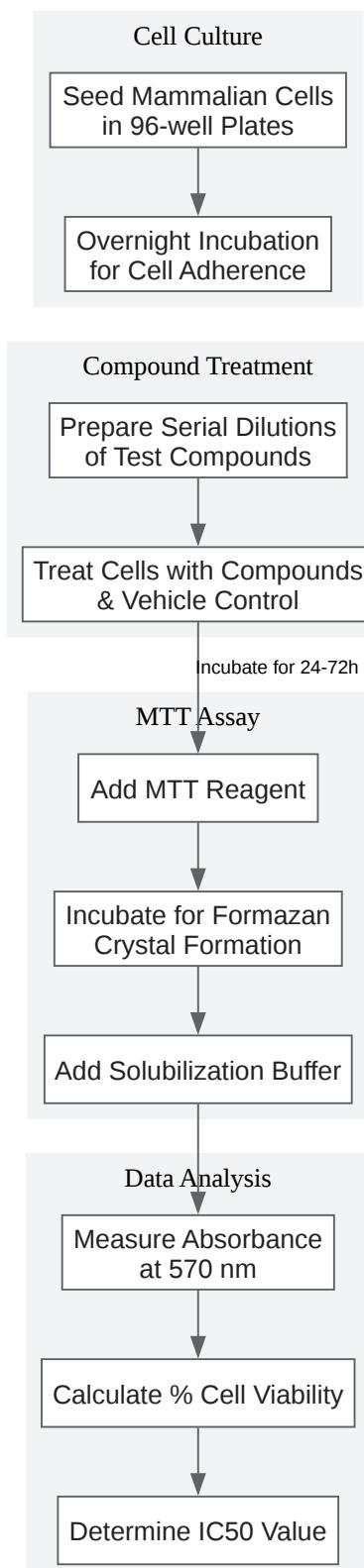
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations



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Caption: Workflow for Antimicrobial Screening.

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